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Compound of Interest |

(R,R)-(+)-1,4-Dimethoxy-2,3-
Compound Name:
butanediol
CAS No.: 33507-82-3
Cat. No.: B1594361
- J

Executive Summary

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (CAS: 33507-82-3) is a

-symmetric chiral building block derived from L-tartaric acid. It serves as a critical chiral
auxiliary and ligand in asymmetric synthesis, particularly in the enantioselective modification of
hydride reducing agents and the resolution of carbonyl compounds. This guide provides a
definitive reference for its physicochemical characterization, specifically focusing on optical
rotation values as a proxy for enantiomeric purity, and details the mechanistic basis of its
application.

Physicochemical Characterization

Precise characterization of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is essential for validating
the stereochemical integrity of downstream synthetic workflows.

Optical Rotation Data

The optical rotation of this compound is concentration- and solvent-dependent. The standard
reference value for high-purity material (>99% ee) is measured in methanol.
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Parameter Value Conditions Reference

Specific Rotation o °
+1.8°+0.1 Methanol [1, 2]
(S,5)-(-)-1,4-

Enantiomer Dimethoxy-2,3- [3]
butanediol

Molecular Weight 150.17 g/mol - -

Formula - -

Melting Point 28-30 °C Solid state [1]

Solubility Soluble . MeOH, EtOH -

Critical Note on Purity: The low magnitude of the specific rotation (+1.8°) makes this compound
sensitive to measurement errors. For rigorous validation of optical purity, it is recommended to

use

-NMR analysis with a chiral shift reagent (e.g.,

) or derivatization with Mosher's acid chloride, rather than relying solely on
polarimetry.

Conformational Analysis & Rotation Mechanism

The optical rotation arises from the chiral environment created by the fixed stereocenters at C2
and C3. The molecule adopts a preferred gauche conformation around the C2-C3 bond due to
the gauche effect (stabilizing interaction between the

and

orbitals) and intramolecular hydrogen bonding between the vicinal hydroxyl groups.
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» Solvent Influence: In protic solvents like methanol, intermolecular hydrogen bonding
competes with the intramolecular network, stabilizing specific rotamers that contribute to the
positive rotation value.

o Stereochemical Definition: The (R,R) configuration signifies that the hydroxyl groups at
positions 2 and 3 are oriented "back" relative to the carbon backbone when drawn in a
standard Fischer projection derived from L-tartrate.

Synthesis & Validation Protocol

To ensure the generation of material matching the specified optical rotation, the following
synthesis route from L-tartaric acid is the industry standard. This pathway preserves the
absolute configuration of the starting material.

Synthetic Workflow (DOT Diagram)

Acid Hydrolysis
L-Tartaric Acid . : Acetonide Protection Reduction Methylation Deprotection; (R,R)-1,4-Dimethoxy-
(2R:3R) il At (2.2-DMP, pTSA) (LiAIH4, THF) (NaH, Mel) 2,3-butanediol

Click to download full resolution via product page

Figure 1: Stereoselective synthesis pathway from L-Tartaric Acid to (R,R)-1,4-Dimethoxy-2,3-
butanediol.

Detailed Protocol

Objective: Synthesis of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol from Dimethyl L-tartrate.

o Acetalization: React Dimethyl L-tartrate with 2,2-dimethoxypropane and a catalytic amount of
p-toluenesulfonic acid (pTSA) in refluxing benzene or toluene. This locks the C2-C3
conformation and protects the secondary diols.

o Checkpoint: Isolate Dimethyl 2,3-O-isopropylidene-L-tartrate.
¢ Reduction: Treat the protected diester with Lithium Aluminum Hydride (

) in anhydrous THF at 0°C to reduce the esters to primary alcohols.
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o Checkpoint: Isolate 2,3-O-isopropylidene-L-threitol.

o Methylation: Deprotonate the primary alcohols using Sodium Hydride (NaH) in THF/DMF,
followed by the addition of Methyl lodide (Mel).

o Mechanism:[1][2][3][4][5]
attack of the alkoxide on Mel.
» Hydrolysis: Deprotect the acetonide using dilute aqueous HCI in Methanol.
o Purification: Recrystallize from ether/hexane or distill to obtain the final solid.
o Validation: Measure

f

, recrystallize again.

Application in Asymmetric Synthesis

The utility of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol lies in its ability to modify the reactivity
of achiral reagents.

Chiral Ligand for Hydride Reductions

When complexed with

, the diol forms a chiral alkoxy-aluminum hydride species. This modified reagent can reduce
prochiral ketones (e.g., acetophenone) to chiral alcohols with moderate to high enantiomeric
excess (ee).

Mechanism of Induction (DOT Diagram)
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Figure 2: Mechanism of enantioselective reduction using the chiral diol-modified hydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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